molecular formula C13H8F2O3 B6398899 2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% CAS No. 1261981-10-5

2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6398899
CAS RN: 1261981-10-5
M. Wt: 250.20 g/mol
InChI Key: IVDVADUSVSBCIE-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% (2F5F3H5PA95) is a fluoroaromatic compound that has been used extensively in research laboratories for a variety of scientific applications. It has been studied for its biochemical and physiological properties, and its potential to be used in laboratory experiments.

Scientific Research Applications

2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been studied for its potential to be used as a ligand in the synthesis of novel heterocyclic compounds. Additionally, it has been used as a reagent in the synthesis of fluoroaromatic compounds, and as a reactant in the synthesis of other fluoroaromatic compounds.

Mechanism of Action

2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% is an aromatic compound that can act as a ligand in the formation of novel heterocyclic compounds. It acts as a bridge between two molecules, forming a covalent bond between them. The reaction is a nucleophilic substitution reaction, in which the nitrogen atom of the 2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% molecule acts as the nucleophile and the carbon atom of the other molecule acts as the electrophile.
Biochemical and Physiological Effects
2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has been studied for its potential to be used as a ligand in the synthesis of novel heterocyclic compounds. It has been found to have a strong affinity for aromatic compounds, which makes it useful for the synthesis of fluoroaromatic compounds. Additionally, 2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has been found to have the ability to bind to proteins, which could potentially be used in the development of new drugs.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity of 95%. Additionally, it is relatively stable and has a low reactivity. However, it is also important to note that 2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% has some limitations for laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, its strong affinity for aromatic compounds can make it difficult to separate from other compounds.

Future Directions

There are several potential future directions for the use of 2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95%. It could be used in the development of new drugs, as its ability to bind to proteins could be exploited. Additionally, it could be used in the synthesis of novel heterocyclic compounds, as its strong affinity for aromatic compounds could be utilized. Finally, it could be used as a reactant in the synthesis of other fluoroaromatic compounds.

Synthesis Methods

2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% can be synthesized by the reaction of 2-fluoro-5-nitrobenzoic acid and 3-fluoro-5-hydroxybenzoic acid in the presence of a base catalyst. The base catalyst used is typically sodium hydroxide, which is added in a 1:1 molar ratio to the reactants. The reaction proceeds at room temperature and yields a product of 95% purity.

properties

IUPAC Name

2-fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-9-3-8(4-10(16)6-9)7-1-2-12(15)11(5-7)13(17)18/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDVADUSVSBCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689388
Record name 3',4-Difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261981-10-5
Record name 3',4-Difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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